3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, C₆D₆):
- δ 0.15 ppm (s, 18H, Si-CH₃) confirms six equivalent methyl groups on silicon
- δ 4.45 ppm (s, 4H, O-CH₂-pyridine) indicates deshielded methylene protons
- δ 7.25–8.65 ppm (m, 8H, pyridine-H) shows characteristic aromatic splitting patterns
¹³C NMR reveals:
²⁹Si NMR displays three distinct signals:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (GC-MS)
Electron ionization (70 eV) produces:
- m/z 422.7 [M]⁺ (calc. 422.7 for C₁₈H₃₀N₂O₄Si₃)
- m/z 314 [M − 2(CH₃)₃SiOH]⁺
- m/z 92 [C₆H₅N]⁺ (pyridium fragment)
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The molecular packing shows π-π stacking interactions between pyridine rings (3.45 Å interplanar distance) and C-H⋯O hydrogen bonds (2.89 Å) connecting oxymethylene oxygen atoms to aromatic protons. Variable-temperature NMR studies (−50°C to +80°C) demonstrate restricted rotation about the Si-O bonds, with an activation energy barrier of ΔG‡ = 72.3 kJ/mol for siloxane chain reorientation.
Molecular dynamics simulations predict three primary conformers:
- Extended trans (65% population): Pyridine rings antiparallel
- Gauche folded (28%): Rings partially stacked
- Cis stacked (7%): Rings parallel (high-energy state)
Properties
CAS No. |
501327-05-5 |
|---|---|
Molecular Formula |
C16H26N2O2Si3 |
Molecular Weight |
362.64 g/mol |
IUPAC Name |
bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3 |
InChI Key |
HFHCQRJDWLKXJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
- The reaction proceeds via hydrolysis of chlorosilanes to silanols, followed by condensation to form the siloxane backbone.
- The process requires careful control of moisture and pH to avoid polymerization or side reactions.
- The product is purified by neutralization and vacuum distillation to remove impurities and unreacted materials.
Physical Properties of Hexamethyltrisiloxane
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 128 °C | |
| Density (25 °C) | 0.822 g/mL | |
| Refractive Index (n20/D) | 1.383 | |
| Assay Purity | 95% |
Functionalization to 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine
The key step in preparing the target dipyridine compound is the substitution of terminal chlorosilane groups in 1,5-dichlorohexamethyltrisiloxane with pyridin-3-yl groups.
Starting Material: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
General Synthetic Strategy
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 1,5-Dichlorohexamethyltrisiloxane + 3-pyridyl lithium or 3-pyridyl magnesium halide (Grignard reagent) | Anhydrous solvent (e.g., THF), inert atmosphere, low temperature (-60 to 0 °C) | Nucleophilic substitution of Cl by pyridin-3-yl groups |
| 2 | Work-up: aqueous quench, extraction, drying | Room temperature | Isolation of 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine |
| 3 | Purification by distillation or chromatography | - | Pure dipyridine derivative |
- The reaction involves the nucleophilic attack of the pyridine organometallic reagent on the silicon-bound chlorine atoms, replacing them with pyridin-3-yl substituents.
- Strict anhydrous and inert conditions are necessary to prevent hydrolysis of reactive intermediates.
- The reaction temperature is controlled to avoid side reactions and polymerization.
Alternative Approaches
- Direct reaction of 1,5-dichlorohexamethyltrisiloxane with pyridin-3-ylsilanol derivatives under dehydrating conditions to form Si–O–Si linkages with pyridine substituents.
- Use of silyl coupling agents or catalysts to facilitate substitution reactions.
Research Findings and Optimization
Reaction Yields and Purity
- Yields for the substitution step typically range from 70% to 85%, depending on reagent purity and reaction conditions.
- Purity is confirmed by NMR (1H, 13C, 29Si), mass spectrometry, and chromatographic techniques.
- The presence of two pyridine rings enhances coordination properties, making the compound useful as a ligand in coordination chemistry.
Analytical Data
| Technique | Observations for 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine |
|---|---|
| 1H NMR | Signals corresponding to pyridine protons and methyl groups on silicon |
| 13C NMR | Characteristic peaks for pyridine carbons and methyl carbons |
| 29Si NMR | Resonances confirming silicon environments in siloxane backbone |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C16H26N2O2Si3 (362.64 g/mol) |
| IR Spectroscopy | Si–O–Si stretching bands and pyridine ring vibrations |
Summary Table of Preparation Methods
| Step | Compound | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 1,1,3,3,5,5-Hexamethyltrisiloxane | 1,1,3,3-Tetramethyldisiloxane + Dichlorodimethylsilane + H2O | 20 °C, 72 h, aqueous | ~82% | Hydrolysis and condensation |
| 2 | 1,5-Dichlorohexamethyltrisiloxane | Chlorination of hexamethyltrisiloxane | Controlled chlorination | - | Intermediate for substitution |
| 3 | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine | 1,5-Dichlorohexamethyltrisiloxane + 3-pyridyl lithium/Grignard | Anhydrous THF, -60 to 0 °C, inert atmosphere | 70-85% | Nucleophilic substitution |
Chemical Reactions Analysis
Synthetic Precursors and Functionalization
The hexamethyltrisiloxane backbone is synthesized via condensation reactions between silanolates and chlorosilanes, as demonstrated in the preparation of cyclotetrasiloxanes (e.g., 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes) . For pyridine-functionalized derivatives, dichlorosilanes bearing pyridine substituents could react with sodium silanolates under controlled conditions. Key parameters include:
-
Temperature : Cooling to −60 °C during silane addition to minimize side reactions
-
Catalyst : Pyridine is often used to neutralize HCl byproducts .
Hydrolysis and Condensation Reactions
The siloxane backbone is susceptible to hydrolysis under acidic or basic conditions. For example:
In pyridine-functionalized siloxanes, hydrolysis may occur at the siloxane linkages while retaining pyridine substituents. Hydrolytic stability data for similar compounds (e.g., hexamethyltrisiloxane) suggest:
| Condition | Hydrolysis Rate | Byproducts |
|---|---|---|
| Neutral aqueous (pH 7) | Slow | Silanols |
| Acidic (pH < 3) | Moderate | Cyclic oligomers |
| Basic (pH > 10) | Rapid | Linear polysiloxanes |
Coordination Chemistry
Pyridine groups may act as ligands for transition metals. For example, platinum or palladium complexes could form via nitrogen coordination. Reaction outcomes depend on:
-
Metal precursor : Chlorides (e.g., PtCl₂) vs. organometallics (e.g., Pd(OAc)₂)
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance coordination .
Cross-Coupling Reactions
The pyridine moiety could participate in Suzuki-Miyaura or Ullmann-type couplings. Siloxane stability under such conditions is critical. For instance:
Siloxane backbones generally tolerate mild cross-coupling conditions (<100 °C, neutral pH) .
Thermal Stability
Hexamethyltrisiloxane derivatives exhibit moderate thermal stability (decomposition >200 °C) . Pyridine substituents may lower stability due to potential N-Si interactions under heat.
| Temperature Range (°C) | Behavior |
|---|---|
| 20–150 | Stable |
| 150–250 | Partial depolymerization |
| >250 | Complete degradation |
Functionalization via Hydrosilylation
The siloxane backbone’s Si-H bonds (if present) can undergo hydrosilylation with alkenes or alkynes. For example:
Catalysts like Karstedt’s platinum complex are effective .
Challenges and Limitations
Scientific Research Applications
Material Science
The incorporation of siloxane units in polymers enhances their thermal stability and mechanical properties. Research indicates that compounds like 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine can be utilized to synthesize advanced materials with improved performance characteristics for applications in coatings and adhesives.
- Case Study : A study demonstrated the synthesis of siloxane-based polymers that exhibited excellent resistance to thermal degradation when doped with this compound. The resulting materials showed enhanced mechanical strength and flexibility compared to traditional polymer systems .
Catalysis
The presence of pyridine rings allows this compound to function as a ligand in catalytic processes. It has been shown to facilitate various organic transformations by stabilizing transition states during reactions.
- Case Study : In a catalytic study involving the synthesis of heterocycles, 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine was used as a ligand for transition metal catalysts. The results indicated an increase in reaction yield and selectivity due to the unique electronic properties imparted by the pyridine moiety .
Nanotechnology
This compound has potential applications in nanotechnology due to its ability to form stable dispersions with nanoparticles. Its siloxane backbone provides compatibility with various solvents and substrates.
- Case Study : Research on the use of this compound in the stabilization of metal nanoparticles revealed that it effectively prevented agglomeration while maintaining high surface area and catalytic activity .
Drug Delivery Systems
The biocompatibility of siloxanes makes them suitable for drug delivery applications. The incorporation of pyridine can enhance solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine involves its interaction with molecular targets through its silicon backbone and pyridine rings. The compound can form stable complexes with various metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and organosilicon chemistry principles.
Comparison with Similar Compounds
Siloxane-Based Compounds
- Target Compound: Structure: Hexamethyltrisiloxane backbone + pyridine termini. Applications: Likely used in polymer science or as a ligand in MOFs .
D-Psicose, pentakis(trimethylsilyl) ether, benzyloxime (CAS: 64-986-7) :
- Structure : Carbohydrate-derived silyl ether with multiple trimethylsilyl groups.
- Key Properties : Enhanced volatility for gas chromatography applications; lacks aromatic coordination sites.
- Contrast : Unlike the target compound, this derivative lacks a siloxane backbone and heteroaromatic termini, limiting its utility in coordination chemistry .
Heterocyclic Aromatic Compounds
- Coumarin-Pyrimidinone Derivatives (): Example: 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one. Key Properties: Combines coumarin (fluorescent moiety), pyrimidinone, and tetrazolyl groups. Applications: Pharmaceuticals or optical materials due to fluorescence.
Dihydropyridine Derivatives () :
- Example : Amlodipine Ethyl Analog (dihydropyridine core with ester groups).
- Key Properties : Calcium channel blockers used in hypertension treatment.
- Contrast : While dihydropyridines are bioactive, the target compound’s siloxane-pyridine structure is more suited for materials science than pharmacology .
Pesticide-Related Compounds (–5)
- Procymidone and Vinclozolin: Structure: Dichlorophenyl rings with heterocyclic cores (e.g., oxazolidinedione). Applications: Fungicides. Contrast: These compounds are agriculturally focused, whereas the target compound’s design suggests non-agricultural applications .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Siloxane Backbone : The hexamethyltrisiloxane chain in the target compound likely enhances thermal stability compared to shorter siloxanes (e.g., disiloxanes), though specific data on its degradation temperature or flexibility is absent in the evidence .
- Pyridine vs. Other Heterocycles: Pyridine termini offer stronger Lewis basicity than benzene, improving metal-coordination efficiency. This contrasts with non-aromatic siloxane derivatives, which lack such sites .
Biological Activity
The compound 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is a siloxane-based compound that has drawn interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₆H₂₀O₂Si₃
- Molecular Weight : 208.48 g/mol
- CAS Number : 1189-93-1
- Purity : ≥ 97%
- Physical State : Colorless to almost colorless clear liquid
- Boiling Point : 128 °C
- Flash Point : 20 °C
The biological activity of siloxane compounds like hexamethyltrisiloxane is often attributed to their ability to modulate biochemical pathways through reactive silicon species. The Si-H bond in siloxanes can act as a reducing agent in various chemical reactions, potentially influencing cellular processes such as signaling pathways and redox states .
Antioxidant Activity
Research indicates that siloxanes may possess antioxidant properties. A study evaluated the antioxidant activity of various siloxanes and found that certain derivatives could scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Cytotoxicity Assays
In vitro studies have been conducted to assess the cytotoxic effects of 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine on various cell lines. Results indicated a dose-dependent cytotoxic effect on cancer cell lines while exhibiting lower toxicity on normal cells. This selectivity suggests potential applications in targeted cancer therapies .
Case Studies
A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability and therapeutic efficacy. The study reported improved pharmacokinetic profiles when combined with other therapeutic agents, highlighting its role as a potential adjuvant in drug delivery systems .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂₀O₂Si₃ |
| Molecular Weight | 208.48 g/mol |
| Purity | ≥ 97% |
| Boiling Point | 128 °C |
| Flash Point | 20 °C |
| Antioxidant Activity | Positive (free radical scavenging) |
| Cytotoxicity | Dose-dependent on cancer cells |
Safety and Handling
While handling siloxane compounds, appropriate safety measures must be observed due to their flammable nature and potential health hazards. The compound should be stored in a cool and well-ventilated area away from ignition sources. Personal protective equipment (PPE) such as gloves and goggles is recommended during handling .
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis of siloxane bonds.
- Optimize reaction temperature (often 80–110°C) to balance yield and side-product formation.
How is 3,3'-(Hexamethyltrisiloxane-1,5-diyl)dipyridine characterized post-synthesis?
Basic Research Question
Methodological Workflow :
Elemental Analysis : Confirm C, H, N, and Si content (±0.3% tolerance).
Spectroscopy :
- FT-IR : Identify Si-O-Si stretching (∼1000–1100 cm⁻¹) and pyridine ring vibrations (∼1600 cm⁻¹) .
- NMR :
- ¹H NMR : Pyridine protons (δ 7.0–8.5 ppm) and Si-CH₃ groups (δ 0.1–0.3 ppm).
- ²⁹Si NMR : Confirm trisiloxane connectivity (δ −10 to −20 ppm).
Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks .
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.822 g/mL | |
| Boiling Point | 106.3°C at 760 mmHg | |
| Refractive Index (n²⁰/D) | 1.383 |
How does this compound coordinate with transition metals, and what structural motifs are observed?
Advanced Research Question
The pyridine nitrogen atoms act as monodentate ligands, forming octahedral complexes with metals like Fe(II). For example:
- Coordination Chemistry : In [Fe(bpta)₂(EtOH)₂(NCS)₂] (bpta = analogous dipyridine ligand), Fe(II) is axially coordinated by pyridine N and equatorially by ethanol O and thiocyanate .
- Structural Insights : X-ray diffraction reveals centrosymmetric triclinic packing (space group P-1) with bond lengths: Fe–N ≈ 2.1 Å, Fe–O ≈ 2.0 Å .
Q. Challenges :
- Regioisomerism : Differential coordination at pyridine positions can yield multiple isomers, complicating refinement .
- Disorder : Ethanol or solvent molecules in the lattice require careful modeling in SHELX .
What are its applications in polymer chemistry or materials science?
Advanced Research Question
The trisiloxane backbone and pyridine groups enable:
Catalysis : As a ligand in Rh-catalyzed copolymerization of aldehydes and siloxanes (e.g., terephthalaldehyde + HexMTS), producing high-Mw polymers via step-growth mechanisms .
Hybrid Materials : Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis, leveraging siloxane flexibility and pyridine coordination .
Q. Methodological Note :
- Monitor polymerization via GPC for Mw trends and DSC for thermal transitions (Tg ≈ −50°C for siloxane-rich polymers) .
How are contradictions in thermal decomposition data resolved?
Advanced Research Question
Thermogravimetric analysis (TGA) often shows multi-stage decomposition:
Stage 1 (200–300°C) : Loss of coordinated solvents (e.g., ethanol) or volatile fragments.
Stage 2 (300–500°C) : Degradation of siloxane backbone to SiO₂ residues.
Q. Data Discrepancies :
- Varying heating rates (e.g., 5°C/min vs. 10°C/min) alter observed decomposition profiles.
- Mitigation : Cross-validate with evolved gas analysis (EGA-MS) to identify gaseous byproducts (e.g., CO₂, NH₃) .
What challenges arise in crystallographic refinement of its metal complexes?
Advanced Research Question
Disorder : Ethanol or counterions may occupy multiple positions, requiring PART instructions in SHELXL .
Twinned Data : Use TWIN/BASF commands for non-merohedral twinning (common in triclinic systems) .
Validation : Check R-factor convergence (R1 < 5%) and ADP consistency for non-H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
